(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
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Overview
Description
(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide: is a synthetic organic compound characterized by the presence of a tetrazole ring, a fluorophenyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-fluorobenzylamine and 5-chloromethyl-1H-tetrazole.
Step 1: The 4-fluorobenzylamine is reacted with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydride to form (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine.
Step 2: The intermediate (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine is then coupled with (Z)-3-phenylacryloyl chloride in the presence of a base like triethylamine to yield the final product, (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacrylamide moiety.
Reduction: Reduction reactions can target the double bond in the phenylacrylamide group.
Substitution: The tetrazole ring and the fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: The major product would be the reduced form of the phenylacrylamide, potentially a saturated amide.
Substitution: Products vary widely depending on the substituent introduced, such as azides or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and the fluorophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
- (Z)-N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
- (Z)-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide can significantly alter its electronic properties and biological activity compared to its chloro, bromo, or methyl analogs.
- Tetrazole Ring : The tetrazole ring is a versatile pharmacophore that can enhance the compound’s stability and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(Z)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,24)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNDYWXDVDOPOR-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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